3-(3-Methylphenyl)pyrrolidine
Overview
Description
3-(3-Methylphenyl)pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a 3-methylphenyl group Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely recognized for its presence in various biologically active molecules
Scientific Research Applications
3-(3-Methylphenyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery, particularly for its interactions with biological targets.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets . The specific targets can vary depending on the structural modifications of the pyrrolidine scaffold .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular processes . The specific mode of action can depend on the structural features of the compound and the nature of its target .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence a wide range of biochemical pathways . These can include pathways related to antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant activities, and more .
Safety and Hazards
3-(3-Methylphenyl)pyrrolidine is classified as a highly flammable liquid and vapor. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage . Safety precautions include avoiding heat, sparks, open flames, and hot surfaces. In case of contact with skin or eyes, immediate medical attention is required .
Future Directions
Pyrrolidine compounds, including 3-(3-Methylphenyl)pyrrolidine, have shown promise in the treatment of various human diseases . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring, which allows for different stereoisomers, could be a key factor in this research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylphenyl)pyrrolidine typically involves the reaction of 3-methylbenzaldehyde with pyrrolidine under acidic or basic conditions. One common method includes the use of a reductive amination process, where 3-methylbenzaldehyde reacts with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), alkylating agents (alkyl halides).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Comparison with Similar Compounds
3-(3-Methylphenyl)pyrrolidine-2,5-dione: A derivative with a dione functionality, exhibiting different chemical reactivity and biological activity.
This compound-2-one: A ketone derivative with distinct pharmacological properties.
This compound-2-carboxylic acid:
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 3-methylphenyl group enhances its lipophilicity and binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
3-(3-methylphenyl)pyrrolidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-3-2-4-10(7-9)11-5-6-12-8-11/h2-4,7,11-12H,5-6,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCRRUSIWHNQMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954220-64-5 | |
Record name | 3-(3-methylphenyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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